molecular formula C18H15ClN4O2S B3908637 4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide

4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide

Cat. No.: B3908637
M. Wt: 386.9 g/mol
InChI Key: UWMSSZZGMUTOIB-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound is part of a well-investigated class of molecules known for their potent inhibitory activity against various enzymes, with a prominent role as an inhibitor of carbonic anhydrase (CA) isoforms . The benzenesulfonamide group serves as a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, while the extended molecular structure, featuring a pyrimidine ring and a (E)-2-(3-chlorophenyl)ethenyl substituent, is designed to explore interactions with hydrophobic regions and enhance isoform selectivity . Benzenesulfonamide analogs, particularly those with 4-amino substitutions, are extensively studied for their potential in targeted cancer therapies. Recent research has identified such compounds as promising kinase inhibitors, with specific derivatives demonstrating potent inhibitory effects on the tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase overexpressed in cancers like glioblastoma (GBM) . These inhibitors can disrupt downstream signaling pathways, such as Ras/MAPK and PI3K, leading to reduced cancer cell viability . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

4-amino-N-[4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c19-14-3-1-2-13(12-14)4-7-16-10-11-21-18(22-16)23-26(24,25)17-8-5-15(20)6-9-17/h1-12H,20H2,(H,21,22,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMSSZZGMUTOIB-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate aldehydes with guanidine derivatives under acidic conditions to form the pyrimidine ring. The chlorophenyl group is then introduced via a Heck reaction, which involves the coupling of a chlorophenyl halide with the pyrimidine core in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide stands out due to its unique combination of a pyrimidine ring and a chlorophenyl group, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit specific protein kinases with high selectivity makes it a valuable compound in medicinal chemistry.

Biological Activity

4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its diverse biological activities. The compound features a unique structural combination of a pyrimidine ring, a chlorophenyl group, and a benzenesulfonamide moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H15_{15}ClN4_{4}O2_{2}S
  • Molecular Weight : 386.9 g/mol
  • IUPAC Name : this compound

The compound's structure enhances its reactivity and interactions with biological targets. The presence of the vinyl group (E)-2-(3-chlorophenyl) is particularly noteworthy, as it may influence the compound's biological activity and selectivity.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to downstream effects on cell signaling pathways. This inhibition can suppress cell proliferation and induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Properties

Research has demonstrated that this compound exhibits significant growth-inhibitory effects on various cancer cell lines. For instance, studies have shown that derivatives of benzenesulfonamide can effectively inhibit the proliferation of cancer cells by targeting critical signaling pathways involved in tumor growth .

Cardiovascular Effects

In addition to its anticancer properties, this compound has been investigated for its effects on cardiovascular health. Experimental models indicate that certain benzenesulfonamide derivatives can modulate perfusion pressure and coronary resistance, potentially through interactions with calcium channels . This suggests that the compound may influence cardiovascular function and could be explored further for therapeutic interventions in cardiovascular diseases.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound. For example:

Study FocusCell Lines TestedKey Findings
Anticancer ActivityHT29 (colon cancer), MCF7 (breast cancer)Significant inhibition of cell growth observed; IC50 values indicate potency against various lines.
Cardiovascular ImpactIsolated rat heart modelDemonstrated decreased coronary resistance and perfusion pressure; suggests interaction with calcium channels .

Computational Studies

Docking simulations have been employed to predict the binding affinities of this compound with various biological macromolecules. These studies provide insights into:

  • Binding Interactions : Identifying key amino acid residues involved in binding.
  • Potential Therapeutic Targets : Evaluating interactions with enzymes such as carbonic anhydrases or kinases.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Condensation of sulfadiazine derivatives with 3-chlorocinnamaldehyde under basic conditions (e.g., Et₃N) to form the ethenyl linkage .
  • Step 2 : Sulfonamide coupling via nucleophilic substitution between the pyrimidine amine and benzenesulfonyl chloride in anhydrous DMF .
  • Purity Control : Monitor reactions via TLC (mobile phase: methanol/toluene, 1:4; Rf ~0.41) and confirm purity using HPLC (>95% purity). Recrystallize in ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for the ethenyl group (δ ~6.5–7.5 ppm for aromatic protons, δ ~7.8–8.2 ppm for pyrimidine protons) and sulfonamide NH₂ (δ ~5.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and NH bending (1640–1550 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z [M+H]⁺ calculated for C₁₉H₁₆ClN₅O₂S: 422.08) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Assay Design :

  • Antimicrobial Testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to sulfadiazine controls .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Enzyme Inhibition : Test against carbonic anhydrase or dihydrofolate reductase (DHFR) via spectrophotometric methods .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with DHFR (PDB ID: 1U72). Focus on hydrogen bonding with pyrimidine N1 and sulfonamide oxygen .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Derive predictive models using ClogP, polar surface area, and H-bond donors as descriptors .

Q. How do structural modifications (e.g., substituents on the chlorophenyl group) impact bioactivity?

  • Experimental Design :

  • Synthetic Analogs : Replace 3-Cl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups. Compare IC₅₀ values in enzyme assays .
  • Data Analysis : Use ANOVA to identify statistically significant differences in activity (p < 0.05). Correlate Hammett σ values with log(1/IC₅₀) .

Q. How should contradictory data in solubility and stability studies be resolved?

  • Resolution Strategies :

  • Solubility : Test in DMSO/PBS mixtures (1–10% DMSO) using UV-Vis spectroscopy. Note discrepancies due to aggregation at high concentrations .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze via HPLC for hydrolysis of the sulfonamide bond .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
SulfadiazineProvides pyrimidine core
3-ChlorocinnamaldehydeIntroduces ethenyl-chlorophenyl group
Benzenesulfonyl chlorideForms sulfonamide linkage

Table 2 : Comparative Bioactivity of Structural Analogs

Analog (R Group)MIC (µg/mL) S. aureusIC₅₀ (µM) DHFR
3-Cl (Parent)8.20.45
3-NO₂4.10.28
3-OCH₃32.71.12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-{4-[(E)-2-(3-chlorophenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.